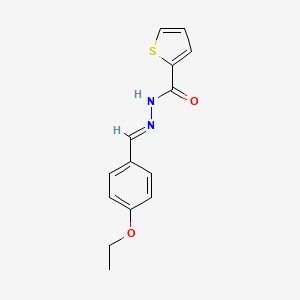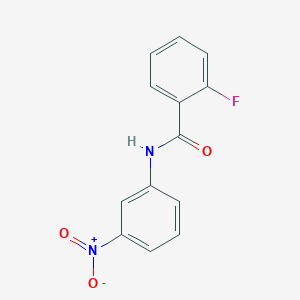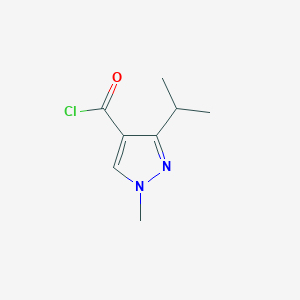![molecular formula C22H13N3O7S B11709213 (5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of thiazolidinediones
准备方法
合成路线和反应条件
(5E)-5-[3-(2,4-二硝基苯氧基)苄叉基]-3-苯基-1,3-噻唑烷-2,4-二酮的合成通常涉及多步过程。一种常见的方法包括在碱性条件下,将 3-苯基-1,3-噻唑烷-2,4-二酮与 3-(2,4-二硝基苯氧基)苯甲醛缩合。反应通常在乙醇或甲醇等溶剂中进行,并使用氢氧化钠或碳酸钾等碱来促进缩合反应。
工业生产方法
虽然这种化合物的具体工业生产方法没有得到很好的记录,但总体方法将涉及扩大实验室合成过程。这将包括优化反应条件,以确保高产率和纯度,以及实施有效的纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
(5E)-5-[3-(2,4-二硝基苯氧基)苄叉基]-3-苯基-1,3-噻唑烷-2,4-二酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的亚砜或砜。
还原: 还原反应可以针对硝基,将其转化为氨基。
取代: 苄叉基可以参与亲电芳香取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢或间氯过氧苯甲酸。
还原: 可以使用氢气与钯催化剂或硼氢化钠等还原剂。
取代: 亲电芳香取代可以由溴或氯化剂等试剂促进。
主要产品
氧化: 亚砜或砜。
还原: 氨基衍生物。
取代: 卤代衍生物。
科学研究应用
(5E)-5-[3-(2,4-二硝基苯氧基)苄叉基]-3-苯基-1,3-噻唑烷-2,4-二酮在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为酶抑制剂或受体研究配体的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
作用机制
(5E)-5-[3-(2,4-二硝基苯氧基)苄叉基]-3-苯基-1,3-噻唑烷-2,4-二酮的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制其活性或调节其功能。确切的途径和靶标可能因具体应用而异,但常见的靶标包括参与氧化应激的酶或与炎症和细胞增殖相关的信号通路。
相似化合物的比较
类似化合物
- 甲基 (2Z)-2-(1-乙基-2-氧代-1,2-二氢-3H-吲哚-3-亚基)-5-[4-(2-呋喃酰氧基)苯基]-7-甲基-3-氧代-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯 .
- N-(叔丁基)-4-((6-碘-4-氧代-2-丙基喹唑啉-3(4H)-基)甲基)-1,1-联苯-2-磺酰胺 .
独特性
(5E)-5-[3-(2,4-二硝基苯氧基)苄叉基]-3-苯基-1,3-噻唑烷-2,4-二酮因其独特的官能团组合而脱颖而出,这些官能团赋予其独特的化学反应性和生物活性。
属性
分子式 |
C22H13N3O7S |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H13N3O7S/c26-21-20(33-22(27)23(21)15-6-2-1-3-7-15)12-14-5-4-8-17(11-14)32-19-10-9-16(24(28)29)13-18(19)25(30)31/h1-13H/b20-12+ |
InChI 键 |
ZQNMEXHMXDVBOH-UDWIEESQSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/SC2=O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11709225.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
